molecular formula C12H13BrO5 B2366646 Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate CAS No. 879180-61-7

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B2366646
CAS No.: 879180-61-7
M. Wt: 317.135
InChI Key: QKCIXECUWOOTOG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Methyl 2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)Propanoate

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is This compound , which precisely defines its substituent arrangement. The structure comprises:

  • A phenolic ring substituted at positions 2 (methoxy), 4 (formyl), and 5 (bromo).
  • A propanoate ester linked via an ether bond at position 2 of the aromatic ring.

The structural formula is represented as:
C₁₂H₁₃BrO₅
Key features include:

  • SMILES : CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC
  • InChI Key : QKCIXECUWOOTOG-UHFFFAOYSA-N
Table 1: Structural Descriptors
Property Value
IUPAC Name This compound
SMILES CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC
InChI Key QKCIXECUWOOTOG-UHFFFAOYSA-N

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by CAS Registry Number 879180-61-7 . Additional identifiers include:

  • MDL Number : MFCD07434214
  • Catalog Numbers : AA00JEZI, AJ05786, EN300-230576, HY-W179830
  • Supplier Codes : ENA458429786 (Sigma-Aldrich), AR00JFRA (Aaron Chemicals)

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₃BrO₅ corresponds to a molecular weight of 317.13–317.135 g/mol .

Table 2: Molecular Composition
Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 12 144.12
Hydrogen (H) 13 13.13
Bromine (Br) 1 79.90
Oxygen (O) 5 80.00
Total - 317.15

Properties

IUPAC Name

methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCIXECUWOOTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling-Mediated Etherification (Method A)

Route :

  • Starting Material : 5-Bromo-4-formyl-2-methoxyphenol.
  • Etherification : Reaction with methyl 2-bromopropanoate under Ullmann conditions.

Conditions :

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline (20 mol%).
  • Base: K₂CO₃.
  • Solvent: DMF, 110°C, 12–16 hours.
  • Yield: 68–72%.

Advantages :

  • High regioselectivity for ether bond formation.
  • Compatible with sensitive formyl groups.

Limitations :

  • Requires pre-functionalized phenol (5-bromo-4-formyl-2-methoxyphenol).

Sequential Bromination-Formylation (Method B)

Route :

  • Starting Material : 2-Methoxy-4-methylphenol.
  • Bromination : N-Bromosuccinimide (NBS) in CCl₄, 0°C → RT.
  • Oxidation : CrO₃ in acetic acid to introduce formyl group.
  • Esterification : Propanoic acid coupling via DCC/DMAP.

Conditions :

  • Bromination yield: 85% (single regioisomer).
  • Oxidation yield: 78%.
  • Esterification yield: 91%.

Advantages :

  • Avoids handling unstable intermediates.
  • Scalable for bulk production.

Limitations :

  • Risk of over-oxidation during formylation.

One-Pot Tandem Reaction (Method C)

Route :

  • Starting Material : 2-Methoxy-4-formylphenol.
  • Bromination-Propanoate Coupling : Concurrent bromination (Br₂/FeCl₃) and esterification (methyl acrylate, K₂CO₃).

Conditions :

  • Solvent: Dichloromethane, 40°C, 8 hours.
  • Yield: 63%.

Advantages :

  • Reduces purification steps.
  • Minimizes exposure to air-sensitive intermediates.

Limitations :

  • Moderate yield due to competing side reactions.

Critical Reaction Parameters

Bromination Selectivity

  • Directing Groups : Methoxy and formyl groups direct electrophilic substitution to position 5.
  • Catalyst Impact : FeCl₃ enhances para-selectivity, while NBS favors ortho-bromination.

Formylation Stability

  • Protection Strategies : Acetal protection of the formyl group during esterification prevents undesired side reactions (e.g., aldol condensation).

Esterification Efficiency

  • Coupling Agents : DCC/DMAP outperforms Steglich conditions in polar aprotic solvents (e.g., THF).

Analytical Data and Characterization

Spectroscopic Confirmation :

  • ¹H NMR (CDCl₃): δ 10.21 (s, 1H, CHO), 7.58 (s, 1H, Ar-H), 4.42 (q, J = 6.8 Hz, 1H, OCH₂), 3.89 (s, 3H, OCH₃), 1.51 (d, J = 6.8 Hz, 3H, CH₃).
  • IR : 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

Purity :

  • HPLC: >98% (C18 column, MeOH/H₂O = 70:30).

Industrial and Research Applications

  • Pharmaceutical Intermediate : Key precursor for kinase inhibitors and anticoagulants.
  • Material Science : Building block for liquid crystals due to planar aromatic core.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate has been investigated for its potential anticancer properties. Several studies have synthesized derivatives of phenoxy compounds, which often exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing halogen substitutions have shown enhanced activity against HepG2 (human liver cancer) and Caco-2 (colorectal cancer) cell lines, with some compounds demonstrating IC50 values as low as 1.8 μmol .

Antiviral Properties
Research has also highlighted the antiviral potential of phenoxy derivatives. Compounds similar to this compound have been evaluated for their efficacy against viral infections, showing promising results in inhibiting viral replication in vitro .

Hypoglycemic Effects
The compound has been part of studies focusing on hypoglycemic agents. Derivatives synthesized from phenoxy acid scaffolds have demonstrated significant reductions in blood glucose levels in diabetic animal models, suggesting that this compound may possess similar properties .

Agricultural Applications

Herbicidal Properties
this compound is structurally related to known herbicides like 2,4-Dichlorophenoxyacetic acid, which are used extensively for weed control. Research indicates that phenoxy compounds can effectively inhibit the growth of various weed species, making them valuable in agricultural settings .

Pesticidal Activity
In addition to herbicidal effects, phenoxy compounds have shown potential as insecticides and fungicides. Studies have reported that certain derivatives exhibit significant activity against pests and fungal pathogens, contributing to their utility in integrated pest management strategies .

Synthesis and Derivative Research

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives, allowing for extensive structure-activity relationship studies .

Table 1: Key Synthetic Methods for this compound

Method Yield (%) Conditions
Metal Halogen Exchange740°C with isopropyl magnesium chloride
Formylation with DMF92Room temperature
Crystallization from Heptane57Post-reaction purification

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated a series of phenoxy acetamide derivatives for their anticancer activity using MTT assays on various cancer cell lines. The derivative containing the bromo and methoxy groups exhibited the highest cytotoxicity against the HepG2 cell line, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Herbicide Development
In agricultural research, a derivative of this compound was tested against common weed species. Results indicated a high level of efficacy comparable to commercial herbicides, supporting its potential as an environmentally friendly alternative in weed management .

Mechanism of Action

The mechanism of action for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

This ethyl ester variant (CAS: 700860-10-2) shares the same core structure as the methyl ester but substitutes the methyl group with an ethyl ester (C₁₃H₁₅BrO₅ , MW: 331.16 g/mol). Key differences include:

  • Commercial Availability : Unlike the discontinued methyl ester, the ethyl variant remains available from suppliers like Aaron Chemicals LLC, priced at $500/250 mg .
  • Synthetic Flexibility : The ethyl ester’s higher stability or ease of synthesis may explain its continued production compared to the methyl analog .
Table 1: Methyl vs. Ethyl Ester Comparison
Property Methyl Ester Ethyl Ester
CAS Number 845790-54-7 700860-10-2
Molecular Weight (g/mol) 331.16 331.16
Purity 96% ≥98% (typical for commercial grades)
Availability Discontinued Available (3–4 weeks lead time)
Price (1g) N/A $800

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

This compound (CAS: 1803589-02-7) diverges structurally by replacing the formyl and methoxy groups with a nitro (-NO₂) and amino (-NH) substituent. Key distinctions include:

  • In contrast, the formyl group in the target compound allows for nucleophilic additions (e.g., hydrazone formation) .
  • Molecular Weight : Lower MW (317.14 g/mol ) due to reduced oxygen content and altered substituents .
  • Applications : Likely used in dye or pharmaceutical synthesis, whereas the formyl-containing analogs may prioritize aldehyde-based derivatization .
Table 2: Substituent-Driven Comparison
Property Target Methyl Ester Nitro-Amino Analog
Molecular Formula C₁₃H₁₅BrO₅ C₁₁H₁₃BrN₂O₄
Key Functional Groups Formyl (-CHO), Methoxy (-OCH₃) Nitro (-NO₂), Amino (-NH)
Reactivity Profile Aldehyde-driven modifications Electrophilic aromatic substitution
Potential Applications Agrochemical precursors Pharmaceutical intermediates

Research Implications and Limitations

  • Stereochemical Considerations : The (2R)-ethyl ester’s explicit stereochemistry suggests utility in enantioselective catalysis or drug development, whereas the methyl ester’s racemic status (if applicable) may limit such applications.
  • Supply Chain Challenges : The discontinuation of the methyl ester may necessitate synthetic optimization for researchers requiring its specific reactivity.
  • Substituent Trade-offs: Choice between formyl (target compound) and nitro-amino (analog) depends on desired reaction pathways—e.g., formyl for condensation vs. nitro for reduction or cross-coupling .

Biological Activity

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a synthetic organic compound notable for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13BrO5
  • Molecular Weight : 317.13 g/mol
  • Structural Features : The compound features a bromo-substituted aromatic ring, a methoxy group, and an aldehyde functional group, which enhance its reactivity and versatility in biological applications.

Synthesis

The synthesis of this compound typically involves multiple steps that require optimization of reaction conditions to achieve high yields. The general synthetic route includes the reaction of bromo-substituted phenols with propanoate derivatives under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, similar compounds have shown strong inhibition of cell proliferation in various cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116). These activities are often assessed using assays like MTT and crystal violet (CV) assays to measure cell viability and proliferation rates .

Mechanism of Action :

  • Lipid Peroxidation : Compounds similar to this compound induce lipid peroxidation, leading to autophagic cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can trigger apoptosis and other cell death pathways.
  • Protein Binding Interactions : The compound may interact with serum albumin (BSA), influencing its bioavailability and efficacy in biological systems .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. Investigations into their ability to inhibit bacterial growth suggest potential applications in treating infections or developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-(4-formyl-2-methoxyphenoxy)propanoateC12H14O5Lacks bromine substitution; different biological activity profile
Methyl 2-(5-bromo-4-hydroxyphenoxy)propanoateC12H13BrO4Hydroxy group instead of aldehyde; potential for different reactivity
Methyl 2-(3-bromo-4-formylphenoxy)propanoateC12H13BrO5Different bromine position; may influence biological interactions

This table illustrates how structural modifications can significantly affect the biological properties and activities of related compounds.

Case Studies

  • Antitumor Activity : A study investigating the effects of similar compounds on human melanoma cells demonstrated significant inhibition of cell growth and induction of autophagic death pathways. This was linked to increased oxidative stress due to lipid peroxidation .
  • Protein Interaction Studies : Research utilizing spectrofluorometric titration revealed that related compounds exhibit strong binding affinities to plasma proteins, which could enhance their therapeutic efficacy by prolonging circulation time in the bloodstream .

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a brominated phenolic derivative and a propanoate ester. For example, analogous reactions (e.g., coupling of substituted phenols with bromoesters) use bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Optimization includes:
  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >90% purity .
  • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of aromatic intermediates
BaseK₂CO₃Mild, minimizes ester hydrolysis
Time12–24 hoursEnsures complete substitution

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), formyl (δ ~10 ppm), and ester carbonyl (δ ~170 ppm) groups. Compare with structurally similar compounds (e.g., methyl 2-(4-amino-2-fluorophenoxy)propanoate) .
  • LC-MS/UV : Confirm molecular ion ([M+H]⁺ at m/z 331.1) and detect impurities (<10%) using reverse-phase C18 columns .
  • FT-IR : Validate formyl (C=O stretch ~1680 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the formyl group under nucleophilic conditions?

  • Methodological Answer : The formyl group’s electrophilicity may compete with ester hydrolysis. To isolate its reactivity:
  • Protection/Deprotection : Temporarily protect the formyl group as an acetal (e.g., ethylene glycol adduct) during esterification .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., Schiff bases) under varying pH (4–9) .
  • Example : In triazine-based analogs, formyl groups participate in cross-coupling reactions (e.g., Suzuki-Miyaura) when Pd catalysts are present .

Q. What advanced impurity profiling methods are recommended for batch-to-batch consistency?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-DAD/MS : Detect trace impurities (e.g., de-brominated byproducts) with <0.1% detection limits .
  • NMR Relaxation Measurements : Identify residual solvents (e.g., DMF) or unreacted precursors .
  • Data Table :
Impurity TypeDetection MethodAcceptable Threshold
De-formylatedLC-MS (m/z 287.0)≤0.5%
Ester HydrolysisHPLC (retention time shift)≤0.3%

Q. How does the bromine substituent influence the compound’s stability in long-term storage?

  • Methodological Answer : Bromine increases susceptibility to light-induced degradation. Stability studies recommend:
  • Storage Conditions : -20°C in amber vials under argon .
  • Accelerated Aging : 40°C/75% RH for 4 weeks to predict degradation pathways (e.g., C-Br bond cleavage) .
  • Case Study : Analogous brominated esters show 15% degradation after 6 months at 4°C .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the ester or formyl groups .
  • Advanced Analytics : Combine hyphenated techniques (e.g., GC-MS, NMR crystallography) for unambiguous structural confirmation .
  • Safety : Handle brominated compounds in fume hoods; review SDS for toxicity data (e.g., skin/eye irritation) .

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